molecular formula C10H11N3S B2701066 5-(3,5-Dimethylphenyl)-1,3,4-thiadiazol-2-amine CAS No. 383130-54-9

5-(3,5-Dimethylphenyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B2701066
CAS No.: 383130-54-9
M. Wt: 205.28
InChI Key: NMUYFXIGDRWUJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3,5-Dimethylphenyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at position 5 with a 3,5-dimethylphenyl group and at position 2 with an amine moiety. This compound belongs to a class of 1,3,4-thiadiazole derivatives known for their diverse biological activities, including antimicrobial, anticancer, and insecticidal properties . Its synthesis typically involves the condensation of this compound with aldehydes, such as 4-(methylsulfanyl)benzaldehyde, under reflux conditions .

Properties

IUPAC Name

5-(3,5-dimethylphenyl)-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3S/c1-6-3-7(2)5-8(4-6)9-12-13-10(11)14-9/h3-5H,1-2H3,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMUYFXIGDRWUJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=NN=C(S2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3,5-Dimethylphenyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,5-dimethylphenyl isothiocyanate with hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of an intermediate thiourea, which cyclizes to form the thiadiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions can target the nitrogen atoms, potentially leading to the formation of amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the 3,5-dimethylphenyl group, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents can be used under controlled conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Synthesis and Characterization

5-(3,5-Dimethylphenyl)-1,3,4-thiadiazol-2-amine can be synthesized through various methods, often involving the reaction of thiadiazole derivatives with amines. The compound's structure can be confirmed using techniques such as UV-Vis spectroscopy, IR spectroscopy, and NMR spectroscopy.

Biological Activities

The biological activities of this compound have been extensively studied. The compound exhibits a range of pharmacological effects:

Antimicrobial Activity : Numerous studies have reported the antimicrobial properties of thiadiazole derivatives. For instance:

  • Antibacterial : Compounds containing the thiadiazole ring have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values for various derivatives indicate promising antibacterial potential .
  • Antifungal : Some derivatives have demonstrated antifungal activity against pathogens such as Candida albicans and Aspergillus niger, with MIC values comparable to standard antifungal agents .

Anticancer Activity : Thiadiazole derivatives are being investigated for their anticancer properties. Research indicates that compounds with a thiadiazole nucleus can inhibit cancer cell growth by targeting specific pathways involved in tumorigenesis. For example:

  • A study highlighted that certain derivatives exhibited significant growth inhibition in various cancer cell lines, showcasing their potential as anticancer agents .

Therapeutic Applications

The therapeutic applications of this compound are vast:

Antitrypanosomal Activity : Similar compounds have been studied for their efficacy against Trypanosoma species responsible for diseases like Chagas disease and sleeping sickness. The lead compound megazol has been noted for its activity against these parasites but is limited by toxicity concerns .

Anti-inflammatory and Analgesic Effects : Thiadiazole derivatives have shown promise in reducing inflammation and pain in preclinical models. Their mechanisms may involve inhibition of pro-inflammatory cytokines or modulation of pain pathways .

Case Studies and Research Findings

Several studies provide insights into the effectiveness of this compound:

StudyFindings
Olsen et al. (2018)Identified cytostatic properties of 2-amino-1,3,4-thiadiazole derivatives with potential anticancer activity .
Kadi et al. (2019)Reported good antibacterial activity against S. aureus and E. coli for newly synthesized thiadiazole derivatives .
Chinnagiri et al. (2013)Synthesized azo dye derivatives from 5-phenyl-1,3,4-thiadiazole-2-amine and assessed their biological activity .

Mechanism of Action

The mechanism of action of 5-(3,5-Dimethylphenyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity. This binding is often facilitated by the sulfur and nitrogen atoms in the thiadiazole ring, which can form hydrogen bonds and other interactions with the target molecules. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., nitro in 5-(3,5-dinitrophenyl) derivatives) enhance reactivity in nucleophilic substitutions but may reduce solubility due to increased polarity .
  • Heteroaromatic substituents (e.g., pyridyl) introduce hydrogen-bonding sites, influencing crystal packing and intermolecular interactions .

Key Observations :

  • POCl3-mediated cyclization is common for nitro-substituted derivatives, enabling efficient ring closure .
  • Solvent choice (e.g., toluene for azeotropic water removal) impacts reaction efficiency and purity .

Physical and Spectroscopic Properties

Table: Comparative Physical Properties

Compound Melting Point (°C) IR (C=N stretch, cm⁻¹) $ ^1H $-NMR Features Reference
5-(3,5-Dimethylphenyl)-1,3,4-thiadiazol-2-amine 135 (derivative) 1610–1620 δ 2.37 (s, 6H, CH3), δ 7.30 (s, 3H, Ar-H)
5-(3-Chlorophenyl) derivative (5c) 245–247 1595 δ 4.75 (s, 2H, CH2), δ 7.40–7.60 (m, Ar-H)
5-(4-Nitrophenyl) derivative (6c) <250 1605 δ 8.20–8.40 (m, Ar-H), δ 4.80 (s, 2H, CH2)

Key Observations :

  • Melting Points : Electron-withdrawing groups (e.g., nitro) lower melting points compared to dimethylphenyl derivatives, likely due to reduced symmetry .
  • Spectroscopy : The C=N stretch in IR (~1600 cm⁻¹) is consistent across analogs. $ ^1H $-NMR signals for aromatic protons shift based on substituent electronic effects .

Anticancer Activity

  • 5-(3,5-Dinitrophenyl) derivatives exhibit potent anticancer activity against human carcinoma cells, with IC₅₀ values <10 µM, attributed to dihydrofolate reductase (DHFR) inhibition .
  • Dimethylphenyl analogs show moderate activity, suggesting that electron-donating groups may reduce target affinity compared to nitro-substituted derivatives .

Antimicrobial Activity

  • Benzimidazole-linked derivatives (e.g., compound 5c) demonstrate broad-spectrum antimicrobial effects, likely due to enhanced membrane penetration from the lipophilic benzimidazole moiety .

SAR Trends :

  • Nitro groups enhance anticancer activity but may increase toxicity.
  • Chlorophenyl substituents improve antimicrobial potency via hydrophobic interactions .

Crystallographic and Molecular Packing Features

Compound Crystal System/Packing Hydrogen Bonding Reference
(E)-5-(3,5-Dimethylphenyl) derivative Monoclinic, planar layers parallel to (0 1 1) Intramolecular C—H···N; intermolecular C—H···N
5-(4-Pyridyl)-1,3,4-thiadiazol-2-amine Triclinic, 2D supramolecular networks N—H···N linkages between molecules

Key Observations :

  • Hydrogen-bonding networks in pyridyl derivatives enhance thermal stability and crystallinity .

Biological Activity

5-(3,5-Dimethylphenyl)-1,3,4-thiadiazol-2-amine is a compound belonging to the class of thiadiazole derivatives, which have garnered attention for their diverse biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Synthesis

The compound features a thiadiazole ring substituted with a 3,5-dimethylphenyl group. The synthesis of such compounds typically involves the reaction of thiosemicarbazide with appropriate aldehydes or ketones, leading to the formation of 1,3,4-thiadiazole derivatives.

Anticancer Activity

Recent studies have demonstrated significant anticancer properties for various thiadiazole derivatives, including those similar to this compound. Notably:

  • Cell Viability Assays : The compound exhibited promising anti-proliferative effects against cancer cell lines such as LoVo (colon cancer) and MCF-7 (breast cancer). For instance, one derivative showed an IC50 value of 2.44 µM against LoVo cells and 23.29 µM against MCF-7 cells after 48 hours of treatment .
  • Mechanism of Action : The anticancer activity is believed to be mediated through the inhibition of STAT transcription factors (particularly STAT3) and cyclin-dependent kinase 9 (CDK9), which are crucial for cell proliferation and survival. Molecular docking studies indicated that the compound could interfere with DNA binding and kinase activity .

Table 1: Anticancer Activity of Thiadiazole Derivatives

CompoundCell LineIC50 (µM)Mechanism
This compoundLoVo2.44Inhibits STAT3
This compoundMCF-723.29Inhibits CDK9

Antimicrobial Activity

Thiadiazole derivatives have also been evaluated for their antimicrobial properties:

  • Bacterial Inhibition : Compounds similar to this compound have shown moderate to significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, derivatives demonstrated effective inhibition zones against Staphylococcus aureus and Escherichia coli .
  • Fungal Activity : The compound has exhibited antifungal properties as well. Studies indicated that certain derivatives showed effectiveness against fungal strains such as Aspergillus niger and Candida albicans, suggesting potential for therapeutic applications in treating fungal infections .

Table 2: Antimicrobial Activity of Thiadiazole Derivatives

CompoundMicroorganismZone of Inhibition (mm)
This compoundS. aureus15–19
This compoundE. coliModerate
This compoundA. nigerEffective

Case Studies

A study conducted on various thiadiazole derivatives highlighted their potential in drug development:

  • Cytotoxicity Assessment : In vitro assays revealed that several derivatives increased apoptosis in cancer cells significantly more than untreated controls .
  • Toxicity Evaluation : The toxicity was assessed using Daphnia magna, where compounds displayed low lethality percentages (<20%) at high concentrations (200 µM), indicating a favorable safety profile for further development .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-(3,5-dimethylphenyl)-1,3,4-thiadiazol-2-amine, and what critical parameters influence yield?

  • Methodology : A common method involves reacting 3,5-dimethylphenyl-substituted precursors with thiosemicarbazide under reflux conditions. For example, this compound was synthesized by condensing 3,5-dimethylbenzaldehyde derivatives with thiosemicarbazide in toluene, followed by cyclization using sulfuric acid . Key parameters include reaction time (5–8 hours), temperature (100–120°C), and stoichiometric ratios (1:1 molar ratio of aldehyde to thiosemicarbazide). Post-reaction purification via recrystallization (e.g., acetone) ensures high purity .

Q. How is the molecular structure of this compound characterized, and what intermolecular interactions stabilize its crystal lattice?

  • Methodology : X-ray crystallography is the gold standard. The compound exhibits near-planar geometry (r.m.s. deviation: 0.149 Å) stabilized by intramolecular C–H···N hydrogen bonds forming a five-membered ring. Intermolecular C–H···N bonds further stabilize the crystal lattice, creating layered structures parallel to the (0 1 1) plane . Hydrogen bond distances (e.g., 2.86 Å for C8–H8···N3) and angles (~150°) should be analyzed to confirm packing efficiency .

Q. What primary biological activities are reported for 1,3,4-thiadiazole derivatives, and how do structural modifications affect potency?

  • Methodology : Thiadiazoles exhibit insecticidal, fungicidal, and antimicrobial activities. For example, substitutions at the 5-position (e.g., 3,5-dimethylphenyl) enhance lipophilicity, improving membrane permeability and bioactivity. In vitro assays against Candida albicans or Staphylococcus aureus can quantify efficacy, with IC₅₀ values typically ranging from 10–50 µM . Structure-activity relationship (SAR) studies suggest electron-withdrawing groups (e.g., –CF₃) at the phenyl ring increase antifungal activity .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) optimize the synthesis and bioactivity of this compound?

  • Methodology : Density functional theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO) to predict reactivity. For instance, a narrow HOMO-LUMO gap (~4 eV) indicates high electrophilicity, favoring nucleophilic attack during cyclization . Molecular docking (e.g., AutoDock Vina) can simulate binding to fungal CYP51 or bacterial DNA gyrase, identifying key residues (e.g., Phe228 in CYP51) for targeted modifications .

Q. What experimental strategies resolve contradictions in reported biological activity data across studies?

  • Methodology :

  • Purity validation : Use HPLC (≥98% purity) and elemental analysis to rule out impurities .
  • Assay standardization : Compare MIC/MBC values under identical conditions (e.g., pH 7.4, 37°C) .
  • Structural analogs : Test derivatives (e.g., 5-(4-chlorophenyl) variants) to isolate substituent effects .
  • Crystallographic confirmation : Verify hydrogen bonding patterns to ensure consistent molecular conformation .

Q. How can factorial design optimize reaction conditions for scalable synthesis?

  • Methodology : A 2³ factorial design evaluates temperature (80–120°C), solvent (toluene vs. ethanol), and catalyst (H₂SO₄ vs. p-TsOH). Response variables include yield (%) and purity (HPLC). For example, ANOVA analysis may reveal temperature as the most significant factor (p < 0.05), with optimal conditions at 110°C in toluene using H₂SO₄ .

Q. What mechanistic insights exist for the fungicidal action of this compound, and how can in vitro assays validate these pathways?

  • Methodology : Proposed mechanisms include inhibition of ergosterol biosynthesis (fungi) or reactive oxygen species (ROS) generation. Validate via:

  • Ergosterol quantification : GC-MS analysis of C. albicans extracts after treatment .
  • ROS assays : Fluorescent probes (e.g., DCFH-DA) measure intracellular ROS levels in fungal hyphae .
  • Gene expression : qRT-PCR to assess downregulation of ERG11 (ergosterol synthesis gene) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.